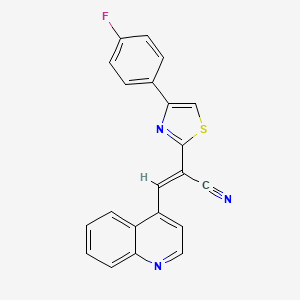
(E)-2-(4-(4-fluorophenyl)thiazol-2-yl)-3-(quinolin-4-yl)acrylonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-2-(4-(4-fluorophenyl)thiazol-2-yl)-3-(quinolin-4-yl)acrylonitrile, also known as FQ-11, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. FQ-11 is a small molecule that belongs to the class of acrylonitriles, and it has been studied for its ability to modulate various biochemical and physiological processes in cells.
Wissenschaftliche Forschungsanwendungen
Chemosensory Applications
(E)-2-(4-(4-fluorophenyl)thiazol-2-yl)-3-(quinolin-4-yl)acrylonitrile and its derivatives have been studied for their potential applications as chemosensors. A study by Hranjec et al. (2012) explored the synthesis, crystal structure, and spectroscopic characterization of similar compounds. These compounds exhibited significant changes in fluorescence intensity when exposed to various metal cations, suggesting their utility as potential chemosensors for detecting specific metal ions.
Antifungal and Antibacterial Activities
The compound's derivatives have shown promise in antimicrobial applications. Shen De-long (2010) synthesized novel derivatives and found that they displayed considerable fungicidal activity, particularly against Colletotrichum gossypii. This finding indicates potential utility in agricultural or pharmaceutical applications where fungal infections are a concern. More details.
Antioxidant and Anticancer Properties
Further studies have highlighted the antioxidant and anticancer properties of related compounds. El Nezhawy et al. (2009) described the synthesis of 4-fluorobenzaldehyde-derived thiazolidin-4-one derivatives, which showed promising antioxidant activity. Additionally, Matiichuk et al. (2022) synthesized acrylonitrile derivatives that displayed moderate anticancer activity, suggesting potential in cancer treatment research.
Fluorescent Properties for Optoelectronics
The fluorescent properties of these compounds also make them candidates for use in optoelectronic devices. Deshmukh et al. (2014) synthesized extended fluorescent styryl derivatives with quinoline and fluorophenyl rings. These compounds exhibited polarity-sensitive emission properties and were stable up to 250°C, making them suitable for applications in photonic or optoelectronic devices.
Structural Analysis for Drug Design
These compounds' detailed structural analysis can aid in drug design. For instance, the work by Eltyshev et al. (2021) on new fluorescent thiazoles based on a 3-aryl-2-(thiazol-2-yl)acrylonitrile core provided insights into their molecular assembly and interactions, which is crucial for understanding how these compounds can be modified and utilized in various therapeutic applications.
Eigenschaften
IUPAC Name |
(E)-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-quinolin-4-ylprop-2-enenitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H12FN3S/c22-17-7-5-14(6-8-17)20-13-26-21(25-20)16(12-23)11-15-9-10-24-19-4-2-1-3-18(15)19/h1-11,13H/b16-11+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVCGLIITGPODCH-LFIBNONCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=N2)C=C(C#N)C3=NC(=CS3)C4=CC=C(C=C4)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CC=N2)/C=C(\C#N)/C3=NC(=CS3)C4=CC=C(C=C4)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H12FN3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-(4-(4-fluorophenyl)thiazol-2-yl)-3-(quinolin-4-yl)acrylonitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

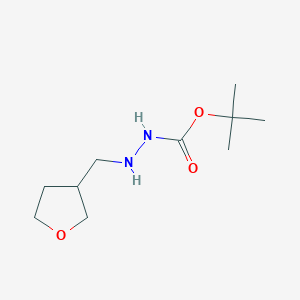
![Methyl 6-(2-(4-fluorophenoxy)acetyl)-6-azaspiro[2.5]octane-1-carboxylate](/img/structure/B2379323.png)

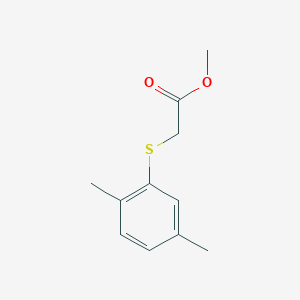
![Ethyl 2-(3-chlorobenzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2379329.png)
![ethyl 4-(2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamido)benzoate](/img/structure/B2379330.png)
![8-(4-Ethoxyphenyl)-5-(2-methoxyethyl)-1-methylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2379331.png)
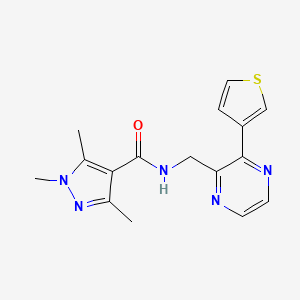
![2,5-dimethyl-N-[4-(4-morpholinylcarbonyl)benzyl]benzenesulfonamide](/img/structure/B2379335.png)
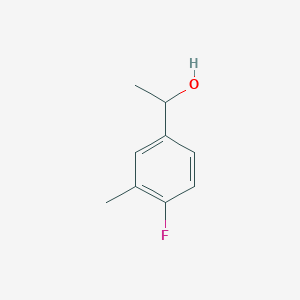
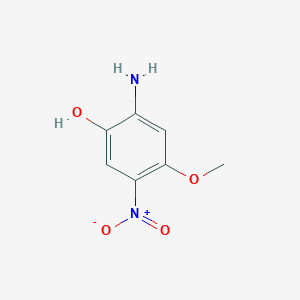

![2-[2-(3,5-dimethylpyrazol-1-yl)-4,5-dimethyl-6-oxopyrimidin-1-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2379343.png)
![(4-Bromothiophen-2-yl)(2,2-dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)methanone](/img/structure/B2379344.png)